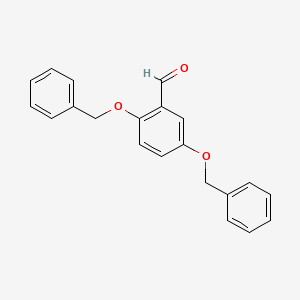

2,5-Bis(benzyloxy)benzaldehyde

Descripción general

Descripción

2,5-Bis(benzyloxy)benzaldehyde is a chemical compound with the molecular formula C21H18O3 and a molecular weight of 318.37 . It is a solid substance and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents . This leads to a variety of alkyl and aryl substituted benzaldehydes .Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18O3/c22-14-19-13-20 (23-15-17-7-3-1-4-8-17)11-12-21 (19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 98 - 100 degrees Celsius .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Liquid Crystalline Phases

2,5-Bis(benzyloxy)benzaldehyde undergoes selective reduction to produce rearranged phenols, which are significant in the formation of liquid crystalline phases when attached to a polymer backbone. The rearrangement process can be controlled by quenching the intermediate benzyl alkoxide with a weak acid, ensuring the production of specific compounds like 2,5-bis[(4'-(methoxy)benzoyl)oxy]-benzyl alcohol with minimized intramolecular transesterification (Pugh, 2000).

2. Photochromic Properties and Organic Semiconductor Applications

The compound has been used in the synthesis of oligophenyleneimines type pentamers with terminal aldehydes, displaying unique photochromic properties. These properties are significant for applications in organic semiconductors, with the compounds showing variable energy band gap values and potential use in optical and electrochemical applications (M. A. Amado-Briseño et al., 2019).

3. Synthesis of Resorcinols via Ultrasound-Assisted Wittig Reaction

The compound has been involved in the synthesis of 5-alkyl- and 5-alkenyl-resorcinols through ultrasound-assisted Wittig reactions. The process involves subsequent steps like debenzylation and reduction, leading to products of significant interest in various chemical domains (Liqiang Wu et al., 2009).

4. Polymorphism in Organic Synthesis

The compound is a precursor in the synthesis of amphiphilic BODIPYs, with its polymorphic behavior being characterized by various analytical techniques. The identification of polymorphs and their thermal behavior is crucial for tailoring materials for specific applications (C. T. Arranja et al., 2014).

5. Catalysis in Oxidation Reactions

This compound derivatives have been utilized as catalysts in the oxidation of alcohols to compounds like benzaldehyde, benzoic acid, and cyclohexanone. The catalytic properties of these derivatives are significant for producing valuable chemicals for various industries (Xian‐Ying Shi & Junfa Wei, 2005).

Mecanismo De Acción

Mode of Action

It’s known that benzyloxy compounds can undergo oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Biochemical Pathways

It’s known that benzyloxy compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that benzyloxy compounds can undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (v) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

The safety information for 2,5-Bis(benzyloxy)benzaldehyde includes several hazard statements: H302, H312, H332 . These indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These statements provide guidance on how to handle the substance safely .

Relevant Papers There are several peer-reviewed papers related to this compound . These papers discuss its synthesis, properties, and applications in various chemical reactions .

Propiedades

IUPAC Name |

2,5-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNYEOHUDBSABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393368 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6109-54-2 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

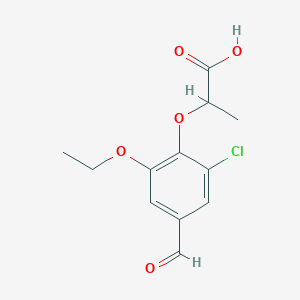

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)

![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)

![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)